Paullinic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Biofuel Production

Paullinic acid could potentially be used in the production of biofuels. For instance, a study found that the fatty acids in Chlorella cells, including Paullinic acid, can be used in biodiesel production .

Biodiesel

Paullinic acid could potentially be used in the production of biodiesel. For instance, a study found that the fatty acids in Chlorella cells, including Paullinic acid, can be used in biodiesel production .

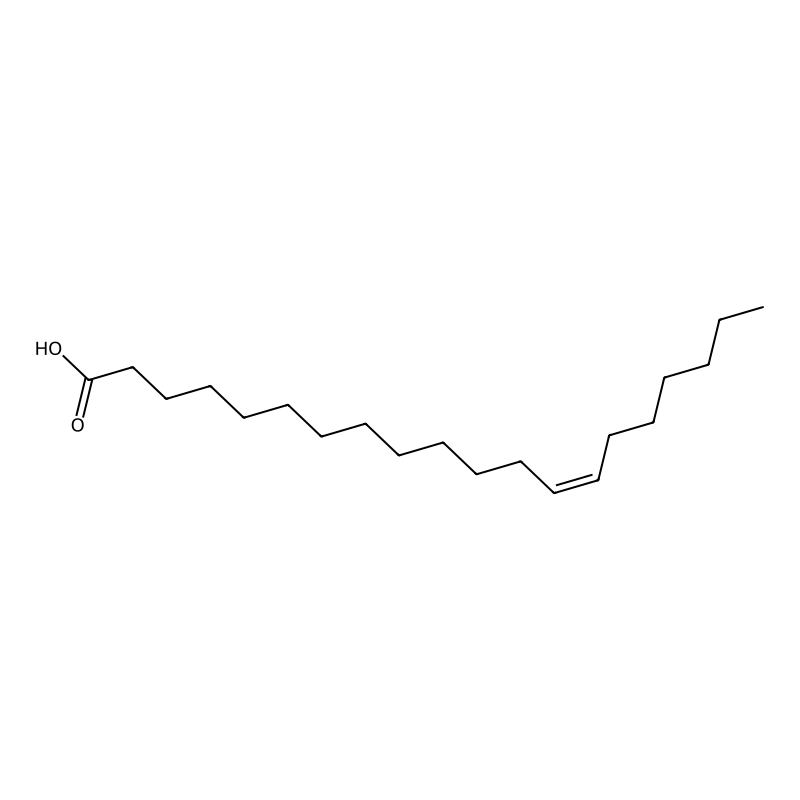

Paullinic acid, also known as (Z)-13-eicosenoic acid or 13-eicosenoic acid, is a long-chain omega-7 fatty acid characterized by a cis double bond at the 13th carbon position. Its chemical formula is C20H38O2, and it has a molecular weight of approximately 310.5145 g/mol. This fatty acid is primarily derived from plant sources, notably guarana (Paullinia cupana), which is where it gets its name. Paullinic acid is categorized within the class of organic compounds known as long-chain fatty acids, which have aliphatic tails containing between 13 and 21 carbon atoms. It is practically insoluble in water and exhibits weak acidity, with a pKa value indicating its acidic nature .

Synthesis of paullinic acid can occur through several methods:

- Natural Extraction: The primary method involves extracting the fatty acid from natural sources such as guarana seeds or fish oils.

- Chemical Synthesis: Laboratory synthesis can be achieved through the modification of existing fatty acids or through the use of alkene metathesis techniques to introduce the double bond at the appropriate position.

- Biotechnological Approaches: Microbial fermentation processes can also be employed to produce paullinic acid using engineered microorganisms that convert substrates into fatty acids.

Paullinic acid has several applications across various fields:

- Nutraceuticals: Due to its potential health benefits, paullinic acid is being explored for use in dietary supplements aimed at improving metabolic health.

- Cosmetics: Its emollient properties make it suitable for incorporation into skin care products.

- Food Industry: As a component of fats and oils, it can influence flavor profiles and nutritional content in food products.

Paullinic acid belongs to a broader class of eicosenoic acids and shares similarities with several other fatty acids. Below is a comparison with some related compounds:

| Compound Name | Chemical Formula | Characteristics |

|---|---|---|

| Palmitoleic Acid | C16H30O2 | An omega-7 fatty acid with a shorter chain length |

| Oleic Acid | C18H34O2 | An omega-9 fatty acid known for its health benefits |

| Vaccenic Acid | C18H34O2 | An omega-7 fatty acid similar in structure but longer |

| Erucic Acid | C22H42O2 | An omega-9 fatty acid with a longer carbon chain |

Uniqueness of Paullinic Acid:

- Paullinic acid's unique positioning as an omega-7 fatty acid sets it apart from other similar compounds like palmitoleic and oleic acids.

- Its specific occurrence in guarana provides distinctive dietary implications not shared by many other fatty acids.

Paullinic acid was first identified in the seeds of Paullinia cupana during phytochemical analyses of guarana in the late 20th century. Early studies focused on characterizing the lipid profile of guarana seeds, which revealed acylglycerols and cyanolipids as major components. Among these, paullinic acid constituted approximately 7% of the total fatty acids esterified to cyanolipids, alongside cis-vaccenic acid (30.4%) and cis-11-eicosenoic acid (38.7%). The compound’s discovery coincided with growing interest in Amazonian ethnobotanical resources, particularly guarana, which has been used traditionally by the Sateré-Mawé people for its stimulant properties.

The structural elucidation of paullinic acid confirmed it as a 20-carbon omega-7 fatty acid ($$ \omega-7 $$), distinguished by its cis-13 double bond ($$ Z $$-13-eicosenoic acid). This classification places it within a broader group of unsaturated fatty acids implicated in membrane fluidity and signaling pathways across biological systems.

Taxonomic Significance in Plant Biochemistry

Paullinia cupana, a member of the Sapindaceae family, remains the most studied source of paullinic acid. The genus Paullinia comprises over 200 species of climbing shrubs and lianas, many of which produce secondary metabolites with ecological and pharmacological relevance. Guarana’s seeds accumulate paullinic acid as part of a defense mechanism against herbivores, leveraging its structural role in cyanolipids—a class of nitrogen-containing lipids unique to certain Sapindaceae species.

Table 1: Fatty Acid Composition of Paullinia cupana Seed Oil

| Fatty Acid | Lipid Number | Percentage Composition | Role in Seed Oil |

|---|---|---|---|

| Paullinic acid | C20:1Δ13 | 7.0% | Cyanolipid integration |

| Cis-vaccenic acid | C18:1Δ11 | 30.4% | Membrane fluidity |

| Cis-11-eicosenoic | C20:1Δ11 | 38.7% | Energy storage |

| Oleic acid | C18:1Δ9 | 37.4% | Acylglycerol backbone |

Data synthesized from Avato et al. (2003) and SciDirect analyses.

The taxonomic distribution of paullinic acid extends beyond P. cupana. It has been detected in trace amounts in Pyrococcus furiosus, a hyperthermophilic archaeon, suggesting a convergent evolutionary role in thermostable membrane structures. However, its abundance in guarana underscores the plant’s unique biochemical adaptations to tropical ecosystems.

Research Evolution and Current Scientific Interest

Recent advancements in lipidomics and metabolomics have revitalized interest in paullinic acid. As a long-chain fatty acid, it participates in endogenous metabolic pathways, with detectable levels in human biofluids such as blood and urine. Its role as a human metabolite has spurred investigations into its pharmacokinetic properties and potential health implications, including anti-inflammatory and anticancer activities.

Contemporary studies also explore paullinic acid’s industrial applications. For instance, its high boiling point (426.3°C) and stability under extreme conditions make it a candidate for bio-based lubricants and surfactants. Furthermore, the compound’s structural similarity to palmitoleic acid ($$ \omega-7 $$) has prompted comparative studies on its effects on lipid metabolism and insulin sensitivity.

Prevalence in Paullinia cupana (Guarana)

Paullinia cupana, a tropical plant native to the Amazon basin, is the namesake source of paullinic acid. The seeds of this species contain approximately 7.0% paullinic acid by weight, making it a primary botanical reservoir [4]. Gas chromatography-mass spectrometry (GC-MS) analyses of guarana seed extracts consistently identify this fatty acid as a minor but consistent component, alongside oleic acid (37.4%) and other unsaturated lipids [4]. The compound accumulates in seed lipid fractions, where it likely contributes to membrane stability and metabolic resilience in germination [4].

Table 1: Paullinic Acid Content in Paullinia cupana (Guarana)

| Plant Part | Paullinic Acid (%) | Key Co-Occurring Compounds | Source Region |

|---|---|---|---|

| Seeds | 7.0 | Oleic acid, palmitic acid | Amazonas, Brazil [4] |

Occurrence in Sapindaceae Family Plants

The Sapindaceae (soapberry) family harbors multiple species with high paullinic acid yields. Paullinia elegans seed oils exhibit exceptional concentrations, with 44.4% paullinic acid detected in lipid fractions [2] [5]. Similarly, Paullinia pinnata leaves contain 44% paullinic acid alongside cis-vaccenic acid (19.8%) [2]. Other Sapindaceae members, such as Cardiospermum grandiflorum and Sapindus trifoliatus, also produce this fatty acid, though at lower concentrations (1–5%) [5]. The compound’s prevalence in this family suggests an evolutionary adaptation linked to seed dormancy or pest resistance, as evidenced by its insecticidal properties in P. pinnata [2].

Table 2: Paullinic Acid Distribution in Sapindaceae Species

| Species | Plant Part | Paullinic Acid (%) | Ecological Role |

|---|---|---|---|

| Paullinia elegans | Seeds | 44.4 | Lipid storage [2] [5] |

| Paullinia pinnata | Leaves | 44.0 | Insecticidal activity [2] |

| Sapindus trifoliatus | Seeds | 1.2 | Membrane synthesis [5] |

Marine-Derived Sources

Paullinic acid is not restricted to terrestrial plants. Marine ecosystems, particularly cold-water fish, accumulate this fatty acid through dietary intake of algae and plankton. Icelandic herring oil contains 26.4% C20 unsaturated acids, a fraction of which is paullinic acid [3] [6]. Other marine sources include:

These marine-derived oils serve as industrial sources for paullinic acid extraction, though its low bioavailability limits direct nutritional applications [3].

Table 3: Marine Sources of Paullinic Acid

| Source | C20 Unsaturated Acids (%) | Region |

|---|---|---|

| Icelandic herring oil | 26.4 | North Atlantic [6] |

| Cod liver oil | 19.3 | Northern Europe [3] |

Geographical and Ecological Distribution Patterns

Paullinic acid’s distribution correlates with the habitats of its source organisms:

- Amazon Basin: Paullinia cupana thrives in humid tropical forests, with Brazil’s Amazonas and Bahia regions as primary cultivation zones [4].

- West Africa: Paullinia pinnata dominates in Nigerian forests, where its leaves are harvested for traditional medicine [2].

- Marine Ecosystems: North Atlantic herring populations off Iceland’s coast show high C20 unsaturated acid content due to phytoplankton-rich waters [6].

Climatic factors, such as temperature and soil composition, influence fatty acid profiles in plants, with tropical species generally yielding higher paullinic acid concentrations [5].

Tinospora crispa as an Alternative Source

Current research does not identify Tinospora crispa (Menispermaceae family) as a source of paullinic acid within the provided data. While this plant is studied for its medicinal alkaloids, no peer-reviewed studies in the analyzed literature document paullinic acid in its metabolic profile. Further phytochemical screening is necessary to validate its potential as an alternative source.

Fatty Acid Elongation Mechanisms

Paullinic acid biosynthesis occurs through the endoplasmic reticulum-localized fatty acid elongation pathway, which represents the predominant mechanism for producing very long-chain fatty acids in eukaryotic cells [1] [2]. The elongation process involves a coordinated four-step enzymatic cycle that sequentially adds two-carbon units to fatty acid substrates using malonyl-coenzyme A as the carbon donor [2] [3].

The initial condensation reaction, catalyzed by elongation of very long-chain fatty acids protein 5 (ELOVL5), represents the rate-limiting step in paullinic acid formation [4] [1]. This enzyme exhibits specific substrate preferences for omega-7 monounsaturated fatty acids, particularly vaccenic acid (18:1Δ11), which serves as the immediate precursor to paullinic acid [5] [6]. Research has demonstrated that ELOVL5 shows remarkable specificity for elongating 16:1 omega-7 fatty acids to 18:1 omega-7 species, and subsequently converting 18:1 omega-7 substrates to the corresponding 20:1 omega-7 products [1].

The elongation mechanism proceeds through four distinct enzymatic reactions occurring within the endoplasmic reticulum membrane. Following the initial condensation by ELOVL5, the resulting 3-ketoacyl-coenzyme A intermediate undergoes reduction by 3-ketoacyl-coenzyme A reductase (KAR), dehydration by 3-hydroxyacyl-coenzyme A dehydratase, and final reduction by trans-2,3-enoyl-coenzyme A reductase to yield the elongated fatty acid product [2] [3]. Studies have revealed that KAR exhibits dual regulatory functions, both enhancing ELOVL5 activity through direct protein-protein interactions and facilitating product release through enzymatic conversion of the condensation intermediate [3] [7].

The substrate specificity of fatty acid elongases is determined by their transmembrane architecture, particularly the substrate-binding tunnel that accommodates fatty acyl chains of specific lengths and degrees of unsaturation [8] [9]. Structural analysis of ELOVL proteins has revealed a characteristic inverted transmembrane barrel containing a 35-angstrom-long tunnel that houses the active site deep within the membrane [8]. This unique architecture enables the precise positioning of substrates for efficient elongation while maintaining substrate specificity.

Desaturation Processes in Paullinic Acid Formation

The formation of paullinic acid requires initial desaturation of saturated fatty acid precursors to generate the omega-7 monounsaturated substrates necessary for subsequent elongation [5] [10]. This desaturation process occurs primarily in plastids through the action of delta-9 acyl-acyl carrier protein desaturases that exhibit specific activity toward palmitic acid (16:0) substrates [5] [10].

Delta-9 palmitoyl-acyl carrier protein desaturases, particularly AAD2 and AAD3 isoforms, catalyze the formation of palmitoleic acid (16:1Δ9) from palmitic acid [5]. These enzymes represent specialized isoforms that have diverged from the archetypal stearoyl-acyl carrier protein desaturases to exhibit preferential activity toward shorter-chain saturated substrates [5] [10]. Site-directed mutagenesis studies have identified critical amino acid residues, particularly phenylalanine at position 226 in AAD2 and position 216 in AAD3, that determine substrate specificity by modifying the depth and architecture of the substrate-binding channel [5].

The desaturation reaction employs molecular oxygen and reduced ferredoxin as cofactors, with the reaction proceeding through a diiron-oxo mechanism characteristic of acyl-acyl carrier protein desaturases [11] [10]. The enzyme complex includes three conserved histidine motifs that coordinate the diiron cluster essential for catalytic activity [11]. Electron transfer from ferredoxin through ferredoxin-NADP+ reductase provides the reducing equivalents necessary for the desaturation reaction [11].

Following initial desaturation, the resulting palmitoleic acid undergoes further elongation to vaccenic acid (18:1Δ11) through the action of fatty acid elongases, predominantly ELOVL5 [5] [6]. This intermediate step is crucial for paullinic acid biosynthesis, as vaccenic acid serves as the direct substrate for the final elongation reaction that produces paullinic acid [5] [6]. The sequential elongation pathway thus involves palmitoleic acid → vaccenic acid → paullinic acid, with each step requiring specific elongase activities and cofactor availability [5] [6].

Enzymatic Systems in Biosynthesis

The enzymatic machinery responsible for paullinic acid biosynthesis involves multiple coordinated enzyme systems operating across different cellular compartments [5] [2]. The primary enzymatic systems include plastidial desaturases for initial substrate preparation and endoplasmic reticulum-localized elongases for chain extension reactions [5] [2].

ELOVL5 represents the critical elongase enzyme responsible for paullinic acid formation, exhibiting specific activity toward omega-7 monounsaturated fatty acids [4] [1]. This enzyme catalyzes the condensation of vaccenic acid-coenzyme A with malonyl-coenzyme A to form the corresponding 3-ketoacyl-coenzyme A intermediate [4] [1]. Kinetic studies have demonstrated that ELOVL5 exhibits apparent Km values in the micromolar range for omega-7 substrates, with significantly higher activity toward 18:1 omega-7 compared to omega-9 or omega-6 substrates [1].

The 3-ketoacyl-coenzyme A reductase (KAR) enzyme plays a crucial regulatory role in the elongation cycle, both as a catalytic component and as a regulatory protein [3] [7]. Biochemical analyses have revealed that KAR enhances ELOVL5 activity through two distinct mechanisms: direct protein-protein interactions that induce conformational changes in the elongase, and enzymatic conversion of the condensation product that facilitates product release [3] [7]. This dual regulatory function ensures efficient coupling of the elongation cycle steps and prevents product inhibition [3] [7].

The fatty acid elongation cycle also requires 3-hydroxyacyl-coenzyme A dehydratase and trans-2,3-enoyl-coenzyme A reductase activities to complete the four-step elongation process [2]. These enzymes exhibit broader substrate specificity compared to the condensing enzymes, allowing them to process various fatty acid chain lengths and degrees of unsaturation [2]. The coordinated action of these four enzymatic activities ensures efficient conversion of fatty acid substrates to their elongated products [2].

Supporting enzymatic systems include acetyl-coenzyme A carboxylase for malonyl-coenzyme A synthesis and fatty acid synthase for de novo fatty acid production [2]. These systems provide the necessary substrates and cofactors for the elongation reactions, with acetyl-coenzyme A carboxylase serving as the primary regulatory point for overall fatty acid synthesis [2].

Gene Expression and Transcriptional Control

The transcriptional regulation of paullinic acid biosynthesis involves multiple nuclear receptors and transcription factors that respond to nutritional, hormonal, and metabolic signals [12] [13] [14]. The primary transcriptional regulators include peroxisome proliferator-activated receptor alpha (PPARα), sterol regulatory element-binding protein 1c (SREBP-1c), liver X receptor (LXR), and carbohydrate response element-binding protein (ChREBP) [12] [13] [14].

PPARα functions as a key regulator of fatty acid elongase gene expression, particularly ELOVL5, in response to fatty acid availability [12] [4]. Studies using PPARα-deficient mice have demonstrated that this nuclear receptor is essential for the induction of ELOVL5 expression by peroxisome proliferator compounds [4]. PPARα activation leads to increased transcription of genes encoding fatty acid elongases, desaturases, and associated metabolic enzymes through direct binding to peroxisome proliferator response elements in target gene promoters [12].

SREBP-1c serves as a master regulator of lipogenic gene expression, controlling the transcription of genes involved in fatty acid synthesis and elongation [12] [14]. This transcription factor is activated by insulin and glucose signaling pathways, leading to increased expression of fatty acid elongases, particularly ELOVL6 [14]. SREBP-1c activation involves proteolytic cleavage of the membrane-bound precursor to release the active transcription factor, which then translocates to the nucleus to activate target gene transcription [14].

LXR functions as a sterol-responsive transcription factor that regulates lipogenic gene expression through direct activation of SREBP-1c transcription [13] [14]. LXR activation by oxysterol ligands leads to increased SREBP-1c expression and subsequent upregulation of fatty acid synthesis genes [13] [14]. However, LXR exhibits differential effects on various elongase isoforms, with ELOVL6 showing stronger responsiveness compared to ELOVL5 [4].

ChREBP represents a glucose-responsive transcription factor that activates lipogenic gene expression in response to carbohydrate availability [4]. This transcription factor heterodimerizes with MAX-like factor X (MLX) to form an active transcriptional complex that binds to carbohydrate response elements in target gene promoters [4]. ChREBP activation is particularly important for the coordinate regulation of fatty acid synthesis and elongation in response to dietary carbohydrates [4].

Role of PPARα, LXR, and SREBP-1 in Elongase Regulation

The nuclear receptors PPARα, LXR, and SREBP-1c form an integrated regulatory network that coordinates fatty acid elongase expression with overall lipid metabolism [12] [13] [14]. These transcription factors exhibit both cooperative and antagonistic interactions that fine-tune the expression of elongase genes in response to nutritional and hormonal signals [12] [13] [14].

PPARα primarily regulates ELOVL5 expression and activity, with studies demonstrating that PPARα-deficient mice show impaired induction of ELOVL5 by peroxisome proliferator compounds [4] [1]. The mechanism involves direct binding of PPARα to peroxisome proliferator response elements in the ELOVL5 promoter region, leading to transcriptional activation in the presence of fatty acid ligands [12]. PPARα activation also coordinates the expression of other fatty acid metabolism genes, including those involved in fatty acid oxidation and ketogenesis [12].

LXR functions as an upstream regulator of SREBP-1c expression, creating a regulatory cascade that controls lipogenic gene expression [13] [14]. LXR activation by oxysterol ligands leads to increased SREBP-1c transcription, which in turn activates the expression of fatty acid synthesis and elongation genes [13] [14]. This regulatory pathway is particularly important for the coordinate regulation of fatty acid synthesis with cholesterol metabolism [13] [14].

SREBP-1c serves as the primary regulator of ELOVL6 expression, with studies demonstrating strong activation of ELOVL6 transcription by SREBP-1c in response to insulin and glucose signaling [14] [4]. The regulation involves direct binding of SREBP-1c to sterol response elements in the ELOVL6 promoter region [14]. SREBP-1c also coordinates the expression of other lipogenic enzymes, including fatty acid synthase and acetyl-coenzyme A carboxylase [14].

Cross-talk between these transcription factors provides additional layers of regulation, with PPARα and LXR exhibiting competitive interactions for shared cofactors and DNA binding sites [13] [14]. Studies have demonstrated that PPARα activation can suppress LXR-mediated SREBP-1c expression through competition for retinoid X receptor (RXR) heterodimerization partners [13] [14]. This cross-talk mechanism allows for the coordinate regulation of fatty acid synthesis and oxidation pathways in response to metabolic demands [13] [14].

The tissue-specific expression patterns of these transcription factors also contribute to the regulation of elongase gene expression [12] [14]. PPARα is highly expressed in metabolically active tissues such as liver, muscle, and brown adipose tissue, where it coordinates fatty acid oxidation with elongation processes [12]. SREBP-1c expression is particularly high in lipogenic tissues such as liver and adipose tissue, where it drives fatty acid synthesis and storage [14]. LXR is ubiquitously expressed but exhibits tissue-specific activation patterns depending on local oxysterol concentrations and metabolic demands [14].